7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, characterized by a fused triazole-pyrimidine core. Its structure features a 4-fluorophenyl group at position 7, a pyridin-3-yl substituent at position 2, a methyl group at position 5, and a 2-methoxyphenyl carboxamide moiety at position 4. Structurally analogous compounds often differ in substituent patterns, which influence solubility, stability, and biological interactions .
Properties
IUPAC Name |
7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN6O2/c1-15-21(24(33)29-19-7-3-4-8-20(19)34-2)22(16-9-11-18(26)12-10-16)32-25(28-15)30-23(31-32)17-6-5-13-27-14-17/h3-14,22H,1-2H3,(H,29,33)(H,28,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMFWDXWZOWCFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CN=CC=C3)N1)C4=CC=C(C=C4)F)C(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related triazolopyrimidine derivatives, focusing on substituent effects, synthetic yields, and reported biological activities.
Structural and Substituent Variations
Key Observations
Substituent Position and Bioactivity: The 4-fluorophenyl group at position 7 (target compound) is associated with enhanced metabolic stability compared to non-halogenated analogs . The pyridin-3-yl group at position 2 may improve binding affinity to kinase targets, as seen in related triazolopyrimidines . Carboxamide substituents (e.g., 2-methoxyphenyl vs. 4-nitrophenyl) significantly alter solubility; electron-withdrawing groups (e.g., nitro in 5j) reduce solubility compared to electron-donating methoxy groups .
Synthetic Efficiency :
- Yields for triazolopyrimidine carboxamides vary widely (43–56% in ), influenced by steric hindrance from bulky substituents (e.g., 3,4,5-trimethoxyphenyl in 5j–5n) .
- The target compound’s synthesis likely requires optimized coupling conditions due to the pyridin-3-yl group, which may increase reaction complexity .
Biological Relevance :
- Anti-tubercular activity was reported for Compound 13 (IC₅₀ = 1.2 µM), suggesting that 4-fluorophenyl and methoxyalkylamine substituents are critical for targeting Mycobacterium tuberculosis .
- Thienyl-substituted analogs () exhibit antibacterial properties, though the target compound’s pyridinyl group may shift activity toward eukaryotic targets .
Q & A
Q. What are efficient synthetic routes for this compound, and how can reaction yields be optimized?
Methodological Answer: The synthesis of triazolo[1,5-a]pyrimidine derivatives typically involves cyclization reactions. For example, Ghaffari Khaligh et al. (2020) developed a protocol using an additive (e.g., p-toluenesulfonic acid) to enhance the cyclization of precursor amines and carbonyl compounds, achieving yields >80% . Similarly, Repich et al. (2023) utilized a microwave-assisted method for triazolo-pyrimidine core formation, reducing reaction times from hours to minutes . Key optimization steps include:
Q. What spectroscopic and crystallographic techniques are critical for structural confirmation?
Methodological Answer:
- X-ray crystallography : Evidence from He et al. (2008) highlights the use of single-crystal XRD to resolve the pyrimidine ring conformation and fluorophenyl substituent orientation, confirming dihedral angles (e.g., 12.3° between fluorophenyl and pyrimidine planes) .
- NMR spectroscopy : - and -NMR are essential for verifying substituent positions. For instance, the methoxyphenyl group shows a singlet at δ 3.8 ppm (OCH), while -NMR detects fluorophenyl signals at -115 ppm .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 485.1742) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme inhibition : For kinase or protease targets, use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) with IC determination .
- Antimicrobial activity : Follow CLSI guidelines for MIC testing against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?
Methodological Answer: Adopt a response surface methodology (RSM) to model variables:
- Factors : Catalyst loading (0.5–2.0 mol%), temperature (80–140°C), and solvent polarity (DMF vs. THF).
- Response : Reaction yield and purity.
Evidence from flow-chemistry studies (e.g., Omura-Sharma-Swern oxidation) demonstrates that DoE reduces optimization iterations by 50% . Use software like Minitab® to generate a Central Composite Design (CCD) and validate predictions with HPLC .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies in IC values (e.g., kinase inhibition vs. cytotoxicity) may arise from:
- Assay conditions : Variances in ATP concentrations (1–10 µM) or serum content (e.g., 5% vs. 10% FBS) .
- Compound stability : Perform stability studies (HPLC monitoring) under physiological pH (7.4) and temperature (37°C) .
- Metabolite interference : Use LC-MS to identify degradation products (e.g., hydrolyzed carboxamide) .
Q. What computational strategies predict binding modes and structure-activity relationships (SAR)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina® to model interactions with target proteins (e.g., EGFR kinase). Pyridin-3-yl and fluorophenyl groups often occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors. For triazolo-pyrimidines, electronegative substituents (e.g., fluorine) correlate with enhanced permeability .
Q. How to evaluate synergistic effects with other therapeutic agents?
Methodological Answer:
- Combination index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1) in cell viability assays. For example, co-administer with cisplatin and measure apoptosis via Annexin V/PI staining .
- Mechanistic studies : Transcriptomics (RNA-seq) identifies pathways upregulated in synergy (e.g., p53 signaling) .
Q. What strategies ensure stability in physiological environments?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
